1-Bromonaphthalene-2-sulfonamide
Overview
Description
1-Bromonaphthalene-2-sulfonamide is an organic compound with the molecular formula C₁₀H₈BrNO₂S. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a sulfonamide group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
1-Bromonaphthalene-2-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of folic acid in bacteria . Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids, which are essential components of bacterial cells . By inhibiting the synthesis of folic acid, this compound disrupts these downstream biochemical pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site in the body.
Result of Action
The primary molecular effect of this compound is the inhibition of the bacterial enzyme dihydropteroate synthetase . This leads to a decrease in the synthesis of folic acid, disrupting the production of nucleic acids and amino acids, and ultimately inhibiting bacterial growth . The cellular effects include the inhibition of bacterial cell division and growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as zeolites, can enhance the bromination of naphthalene compounds, potentially affecting the activity of this compound . Additionally, the pH, temperature, and presence of other drugs can also influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
1-Bromonaphthalene-2-sulfonamide is part of the sulfonamide family of compounds . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . This interference is achieved through the inhibition of the enzyme dihydropteroate synthetase .
Temporal Effects in Laboratory Settings
Bromination of naphthalene has been studied, and it was found that the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent at high temperatures smoothly affords 1,4-dibromonaphthalene .
Metabolic Pathways
Sulfonamides are known to undergo phase I and phase II metabolic reactions in the body . Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions can take place subsequently .
Transport and Distribution
Sulfonamides are known to be widespread xenobiotic pollutants .
Subcellular Localization
It is known that homooligomeric BSL1 forms cytoplasmic puncta and oligomeric combinations between BSU1 family members determine their subcellular localization .
Preparation Methods
1-Bromonaphthalene-2-sulfonamide can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene followed by sulfonation and subsequent conversion to the sulfonamide. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The final step involves the reaction of the sulfonyl chloride intermediate with ammonia or an amine to form the sulfonamide .
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis, such as continuous flow processes and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
1-Bromonaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromonaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Bromonaphthalene-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Naphthalene-2-sulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Chloronaphthalene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
1-Bromonaphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a sulfonamide group, which provides a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
1-bromonaphthalene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFLLCVYRPHBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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